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Compound of Interest

Compound Name: Methyl 6-amino-5-bromopicolinate

Cat. No.: B143085 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-amino-5-bromopicolinate has emerged as a crucial scaffold in the synthesis of a

diverse array of heterocyclic compounds, particularly those with significant potential in

medicinal chemistry. Its unique substitution pattern, featuring an amino group, a bromine atom,

and a methyl ester on a pyridine ring, allows for sequential and regioselective functionalization.

This enables the construction of complex molecular architectures, making it a valuable tool for

drug discovery and development.

Physicochemical Properties and Synthesis
Methyl 6-amino-5-bromopicolinate is a light yellow to yellow solid with a melting point of 143-

145 °C.[1]

Table 1: Physicochemical Data for Methyl 6-amino-5-bromopicolinate
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Property Value Reference

CAS Number 178876-82-9 [2]

Molecular Formula C₇H₇BrN₂O₂ [2]

Molecular Weight 231.05 g/mol [2]

Melting Point 143-145 °C [1]

Appearance Light yellow to yellow solid [1]

A common synthetic route to methyl 6-amino-5-bromopicolinate involves the bromination of

methyl 6-aminopicolinate.

Protocol 1: Synthesis of Methyl 6-amino-5-bromopicolinate[1]

Materials:

Methyl 6-aminopicolinate (10 g, 66.0 mmol)

Chloroform (550 mL)

Bromine (3.4 mL, 66.0 mmol)

Saturated sodium thiosulfate solution

Water

Anhydrous sodium sulfate

Ethyl acetate

Hexane

Procedure:

Dissolve methyl 6-aminopicolinate in 450 mL of chloroform at room temperature.

Slowly add a solution of bromine in 100 mL of chloroform to the reaction mixture.
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Stir the mixture for 40 hours.

Dilute the reaction mixture with chloroform and wash sequentially with saturated sodium

thiosulfate solution and water.

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the residue by silica gel column chromatography using an ethyl acetate/hexane eluent.

Table 2: Synthesis and Characterization of Methyl 6-amino-5-bromopicolinate

Parameter Result

Yield 22% (3.3 g)

Appearance Yellow solid

MS (ESI, m/z) 231.0 [M+H]⁺

¹H NMR (CDCl₃, 400 MHz), δ (ppm)
7.76 (d, J = 7.88 Hz, 1H), 7.34 (d, J = 7.92 Hz,

1H), 5.23 (s, 2H), 3.94 (s, 3H)

Diagram 1: Synthesis of Methyl 6-amino-5-bromopicolinate

Synthesis of Methyl 6-amino-5-bromopicolinate

Starting Material Reagents

Product

Methyl 6-aminopicolinate

Methyl 6-amino-5-bromopicolinate

Bromination

Bromine (Br₂)
Chloroform (CHCl₃)
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Caption: Synthetic scheme for the preparation of the target compound.

Applications in Heterocyclic Synthesis
The strategic placement of the amino and bromo substituents makes methyl 6-amino-5-
bromopicolinate an ideal substrate for various palladium-catalyzed cross-coupling reactions,

enabling the synthesis of a wide range of heterocyclic systems.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen

bonds. Methyl 6-amino-5-bromopicolinate can be coupled with various amines to introduce

diverse functionalities at the 5-position of the pyridine ring.

General Protocol 2: Buchwald-Hartwig Amination of Methyl 6-amino-5-bromopicolinate[3]

Materials:

Methyl 6-amino-5-bromopicolinate (1 mmol)

Aryl or alkyl amine (1.1 mmol)

Pd₂(dba)₃ (10 mol%)

XantPhos (5 mol%)

Cesium carbonate (Cs₂CO₃) (3 mmol)

Anhydrous toluene (5 mL)

Procedure:

Charge a flame-dried pressure tube with methyl 6-amino-5-bromopicolinate, the

corresponding amine, Pd₂(dba)₃, XantPhos, and Cs₂CO₃.

Cap the tube with a septum, evacuate, and backfill with nitrogen twice.
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Add anhydrous toluene via syringe.

Stir the mixture at 110 °C for 20 hours.

After cooling, filter the resulting solids and concentrate the filtrate under reduced pressure.

Purify the crude product by chromatography.

Start: Charge reactants
(Picolinate, Amine, Catalyst, Ligand, Base)

Seal, Evacuate, and
Backfill with Nitrogen

Add Anhydrous Toluene

Heat at 110 °C for 20h

Cool, Filter, and Concentrate

Chromatographic Purification

Final Product:
5-Amino-substituted Picolinate

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Fused Heterocyclic Systems: Pyrido[2,3-
b]pyrazines
Methyl 6-amino-5-bromopicolinate serves as a precursor for the synthesis of more complex

fused heterocyclic systems, such as pyrido[2,3-b]pyrazines, which are of interest in medicinal

chemistry. This typically involves a multi-step sequence.

Hypothetical Protocol 4: Synthesis of a Pyrido[2,3-b]pyrazine Derivative

This protocol outlines a potential pathway.

Buchwald-Hartwig Amination: React methyl 6-amino-5-bromopicolinate with a suitable

amine (e.g., 2-aminoacetophenone) to introduce a functionalized side chain.

Hydrolysis: Hydrolyze the methyl ester to the corresponding carboxylic acid.

Amide Coupling: Couple the carboxylic acid with an appropriate amine to form an amide.

Cyclization: Induce intramolecular cyclization to form the pyrido[2,3-b]pyrazine ring system.

Diagram 4: Logical Flow for Pyrido[2,3-b]pyrazine Synthesis
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Synthesis of a Pyrido[2,3-b]pyrazine Derivative

Methyl 6-amino-5-bromopicolinate

Buchwald-Hartwig Amination
with 2-aminoacetophenone

Intermediate A:
5-Substituted Picolinate

Ester Hydrolysis

Intermediate B:
Picolinic Acid Derivative

Amide Coupling

Intermediate C:
Picolinamide Derivative

Intramolecular Cyclization

Pyrido[2,3-b]pyrazine Derivative

Click to download full resolution via product page

Caption: A potential synthetic route to pyrido[2,3-b]pyrazines.
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Conclusion
Methyl 6-amino-5-bromopicolinate is a highly valuable and versatile building block in

heterocyclic chemistry. Its ability to undergo selective functionalization through well-established

synthetic methodologies like the Buchwald-Hartwig amination and Suzuki-Miyaura cross-

coupling makes it an indispensable tool for the synthesis of novel and complex heterocyclic

compounds. These compounds, in turn, hold significant promise for applications in drug

discovery and materials science. The provided protocols and workflows offer a foundation for

researchers to explore the full potential of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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